molecular formula C5H13NO2 B602379 Dimepranol N-Oxide CAS No. 27607-29-0

Dimepranol N-Oxide

Cat. No.: B602379
CAS No.: 27607-29-0
M. Wt: 119.16
InChI Key:
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Description

Dimepranol N-Oxide is an organic compound with the molecular formula C5H13NO2. It is a tertiary amine oxide, characterized by the presence of a hydroxyl group and a dimethylamino group attached to a propane backbone. This compound is known for its surfactant properties and is commonly used in various industrial and household applications.

Scientific Research Applications

Dimepranol N-Oxide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimepranol N-Oxide typically involves the oxidation of 2-hydroxy-N,N-dimethylpropan-1-amine. The most common oxidizing agents used for this transformation are hydrogen peroxide (H2O2) and peracids such as peracetic acid. The reaction is usually carried out under mild conditions, often at room temperature, to prevent the decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of the amine and the oxidizing agent, with careful control of temperature and pH to optimize yield and purity. The use of catalysts, such as titanium silicalite (TS-1), can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Dimepranol N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various N-oxide derivatives.

    Reduction: It can be reduced back to the corresponding amine under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimepranol N-Oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a cleaning agent and emulsifier. Additionally, the compound can interact with biological membranes, enhancing the permeability and solubility of various substances .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpropan-1-amine oxide
  • 2-hydroxy-N-methylacetamide
  • Lauryldimethylamine oxide

Uniqueness

Dimepranol N-Oxide is unique due to the presence of both a hydroxyl group and a dimethylamino group, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced solubility and stability, making it particularly useful in a wide range of applications .

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(7)4-6(2,3)8/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQYZKUFLIUMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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